
Binaltorphimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Binaltorphimine is a selective kappa-opioid receptor antagonist that has been widely used in scientific research to study the role of kappa-opioid receptors in various physiological and pathological processes. This compound is a synthetic derivative of the naturally occurring alkaloid, Salvinorin A, and has been shown to have high affinity and selectivity for kappa-opioid receptors.
Mechanism of Action
Binaltorphimine works by selectively blocking the activity of kappa-opioid receptors, which are found throughout the body and are involved in a variety of physiological processes. By blocking the activity of these receptors, this compound can modulate the effects of endogenous opioid peptides and other compounds that activate these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of pain, mood, and addiction-related behaviors. This compound has also been shown to have effects on immune function, cardiovascular function, and gastrointestinal function, among others.
Advantages and Limitations for Lab Experiments
One of the main advantages of binaltorphimine is its high affinity and selectivity for kappa-opioid receptors, which allows for precise manipulation of these receptors in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Future Directions
There are a number of future directions for research on binaltorphimine, including the development of more potent and selective kappa-opioid receptor antagonists, the exploration of novel therapeutic applications for these compounds, and the investigation of the role of kappa-opioid receptors in various disease states. Additionally, further research is needed to better understand the mechanisms of action of this compound and other kappa-opioid receptor antagonists, as well as their potential side effects and interactions with other compounds.
Synthesis Methods
Binaltorphimine can be synthesized using a variety of methods, including chemical synthesis and semisynthesis. Chemical synthesis involves the use of chemical reactions to create the compound from basic building blocks, while semisynthesis involves the modification of a naturally occurring compound to create a new derivative. The most common method for synthesizing this compound involves the modification of Salvinorin A using chemical reactions.
Scientific Research Applications
Binaltorphimine has been used extensively in scientific research to study the role of kappa-opioid receptors in various physiological and pathological processes. This compound has been shown to be effective in blocking the effects of kappa-opioid receptor agonists, which has led to a better understanding of the role of these receptors in pain, addiction, and other conditions.
properties
CAS RN |
105618-27-7 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-22-methyl-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol |
InChI |
InChI=1S/C41H45N3O6/c1-42-32-24(16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,36(32)49-34)10-12-43(28)18-20-2-3-20)25-17-41(48)29-15-23-7-9-27(46)35-31(23)39(41,37(50-35)33(25)42)11-13-44(29)19-21-4-5-21/h6-9,20-21,28-29,36-37,45-48H,2-5,10-19H2,1H3/t28-,29-,36+,37+,38+,39+,40-,41-/m1/s1 |
InChI Key |
DKIVQMBUHVYDFC-IWRYZOJTSA-N |
Isomeric SMILES |
CN1C2=C(C[C@]3([C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 |
SMILES |
CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 |
Canonical SMILES |
CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 |
synonyms |
inaltorphimine BNI ligand |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



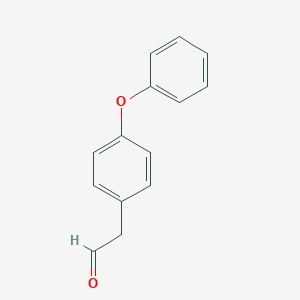



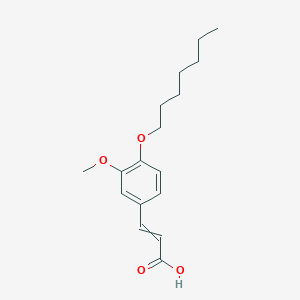
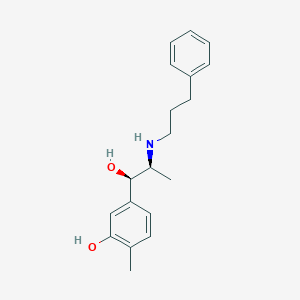
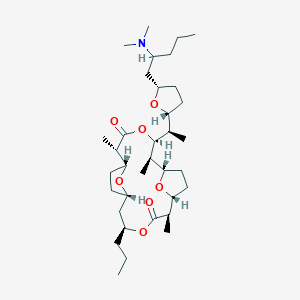
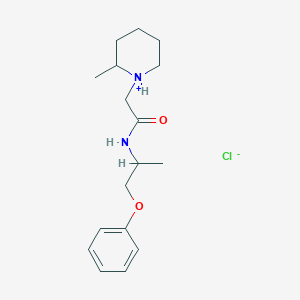
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

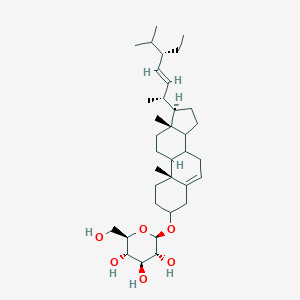
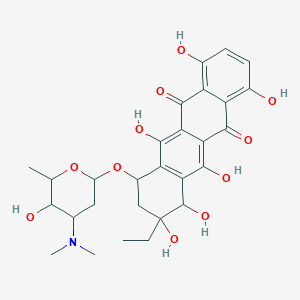
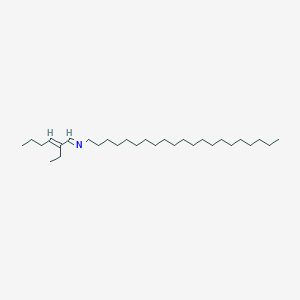
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)